molecular formula C3H8ClNO2S B1291719 Ethyl(methyl)sulfamoyl chloride CAS No. 35856-61-2

Ethyl(methyl)sulfamoyl chloride

Cat. No. B1291719
CAS RN: 35856-61-2
M. Wt: 157.62 g/mol
InChI Key: ZSWXMTQLPYVTLZ-UHFFFAOYSA-N
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Description

Ethyl(methyl)sulfamoyl chloride is a compound that can be associated with various chemical reactions and has potential applications in organic synthesis. Although the provided papers do not directly discuss ethyl(methyl)sulfamoyl chloride, they do provide insights into related compounds and their chemical behavior, which can be extrapolated to understand the properties and reactivity of ethyl(methyl)sulfamoyl chloride.

Synthesis Analysis

The synthesis of related sulfamoyl and methylsulfonyl compounds is well-documented. For instance, ethylammonium N-sulfonic acid chloride, a sulfonic acid functionalized ionic liquid, was synthesized and used as a catalyst for the synthesis of xanthene derivatives . Similarly, the synthesis of methylsulfonyl and sulfamoyl acetamides and ethyl acetates as COX-2 inhibitors has been reported . These methods could potentially be adapted for the synthesis of ethyl(methyl)sulfamoyl chloride by substituting appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, the crystal structure of the ethyl methyl sulfide-mercury(II) chloride complex was determined by X-ray diffraction, which revealed a trans conformation about the CS-CC axis . This information can be useful in predicting the molecular geometry and potential reactivity of ethyl(methyl)sulfamoyl chloride.

Chemical Reactions Analysis

Several papers discuss the chemical reactivity of compounds similar to ethyl(methyl)sulfamoyl chloride. For instance, ethyl glyoxylate N-tosylhydrazone was used as a sulfonyl-transfer reagent in base-catalyzed sulfa-Michael reactions . This suggests that ethyl(methyl)sulfamoyl chloride could also participate in similar sulfonyl-transfer reactions. Additionally, the reactivity of ethyl 2-thenyl sulfide in various conditions has been explored, providing insights into the behavior of sulfur-containing compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied, which can help infer the properties of ethyl(methyl)sulfamoyl chloride. For example, ionic liquids containing methyl- and ethyl-sulfate anions were found to be stable, water-soluble, and displayed an electrochemical window of greater than 4 V . These properties are relevant when considering the potential applications of ethyl(methyl)sulfamoyl chloride in various chemical processes.

Scientific Research Applications

Ethyl(methyl)sulfamoyl chloride is a versatile research chemical used in various fields, particularly in organic synthesis . Here are some potential applications based on its chemical properties:

  • Organic Synthesis : Ethyl(methyl)sulfamoyl chloride can act as an electrophile in reactions with nucleophiles, forming bonds with oxygen, nitrogen, or carbon atoms . This makes it useful in the synthesis of a wide range of compounds.

  • Pharmaceuticals : Sulfamoyl chlorides, including Ethyl(methyl)sulfamoyl chloride, are often used in the synthesis of pharmaceutical compounds . They can be used to introduce sulfamoyl groups into molecules, which can have various effects on their biological activity.

  • Agrochemicals : Similar to pharmaceuticals, sulfamoyl chlorides can also be used in the synthesis of agrochemicals . These can include pesticides, herbicides, and other chemicals used in agriculture.

  • Dyes and Pigments : Sulfamoyl chlorides can be used in the synthesis of dyes and pigments . They can react with various compounds to form colored products.

  • Research Chemicals : Ethyl(methyl)sulfamoyl chloride is often used as a research chemical in various scientific studies . It can be used in experiments to study its properties, reactions, and potential applications.

  • Material Science : In material science, Ethyl(methyl)sulfamoyl chloride can be used in the synthesis of new materials . These can include polymers, ceramics, and other types of materials.

Ethyl(methyl)sulfamoyl chloride is a versatile research chemical used in various fields, particularly in organic synthesis . Here are some potential applications based on its chemical properties:

  • Organic Synthesis : Ethyl(methyl)sulfamoyl chloride can act as an electrophile in reactions with nucleophiles, forming bonds with oxygen, nitrogen, or carbon atoms . This makes it useful in the synthesis of a wide range of compounds.

  • Pharmaceuticals : Sulfamoyl chlorides, including Ethyl(methyl)sulfamoyl chloride, are often used in the synthesis of pharmaceutical compounds . They can be used to introduce sulfamoyl groups into molecules, which can have various effects on their biological activity.

  • Agrochemicals : Similar to pharmaceuticals, sulfamoyl chlorides can also be used in the synthesis of agrochemicals . These can include pesticides, herbicides, and other chemicals used in agriculture.

  • Dyes and Pigments : Sulfamoyl chlorides can be used in the synthesis of dyes and pigments . They can react with various compounds to form colored products.

  • Research Chemicals : Ethyl(methyl)sulfamoyl chloride is often used as a research chemical in various scientific studies . It can be used in experiments to study its properties, reactions, and potential applications.

  • Material Science : In material science, Ethyl(methyl)sulfamoyl chloride can be used in the synthesis of new materials . These can include polymers, ceramics, and other types of materials.

Safety And Hazards

Ethyl(methyl)sulfamoyl chloride is classified as a danger under the GHS classification . It has hazard statements H302, H312, H314, and H332 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

properties

IUPAC Name

N-ethyl-N-methylsulfamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8ClNO2S/c1-3-5(2)8(4,6)7/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWXMTQLPYVTLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627187
Record name Ethyl(methyl)sulfamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl(methyl)sulfamoyl chloride

CAS RN

35856-61-2
Record name Ethyl(methyl)sulfamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ethyl-N-methylsulfamoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Zhang, W Spevak, Y Zhang, EA Burton, Y Ma… - Nature, 2015 - nature.com
Oncogenic activation of BRAF fuels cancer growth by constitutively promoting RAS-independent mitogen-activated protein kinase (MAPK) pathway signalling 1 . Accordingly, RAF …
Number of citations: 346 www.nature.com

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